molecular formula C6H13NO B8712384 2-(1-Aminocyclopropyl)propan-2-ol

2-(1-Aminocyclopropyl)propan-2-ol

Cat. No.: B8712384
M. Wt: 115.17 g/mol
InChI Key: LVXQUMSWUJPFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclopropyl)propan-2-ol is a tertiary alcohol featuring a cyclopropylamine substituent. Its molecular formula is C₆H₁₁NO, with a structure characterized by a hydroxyl group at the C2 position of propane and a 1-aminocyclopropyl moiety. This compound is of interest in pharmaceutical and organic synthesis due to its unique steric and electronic properties derived from the cyclopropane ring, which enhances rigidity and reactivity in certain reactions .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(1-aminocyclopropyl)propan-2-ol

InChI

InChI=1S/C6H13NO/c1-5(2,8)6(7)3-4-6/h8H,3-4,7H2,1-2H3

InChI Key

LVXQUMSWUJPFHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CC1)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Functional Groups

The table below compares structural features:

Compound Name Molecular Formula Key Functional Groups Structural Distinction
2-(1-Aminocyclopropyl)propan-2-ol C₆H₁₁NO Tertiary alcohol, cyclopropylamine Cyclopropane ring fused to amine
1-Aminopropan-2-ol C₃H₉NO Secondary alcohol, primary amine Linear structure without cyclopropane
1-Chloro-2-methyl-2-propanol C₄H₉ClO Tertiary alcohol, chlorine substituent Chlorine atom at C1 position
1-(2-Aminophenyl)propan-2-ol C₉H₁₃NO Tertiary alcohol, aromatic amine Aminophenyl ring substituent

Key Observations :

  • Chlorinated analogs (e.g., 1-Chloro-2-methyl-2-propanol) exhibit higher electronegativity and polarity, impacting solubility and toxicity profiles .

Physicochemical Properties

Relevant data from safety sheets and databases:

Compound Name Boiling Point (°C) Solubility in Water LogP (Partition Coefficient)
This compound Not reported Moderate (polar solvents) Estimated ~0.5
1-Aminopropan-2-ol 165–170 Highly soluble -1.2
1-Chloro-2-methyl-2-propanol 132–134 Low solubility 1.8
1-(2-Aminophenyl)propan-2-ol Not reported Low (organic solvents) Estimated ~1.3

Analysis :

  • The cyclopropylamine group in the target compound likely reduces water solubility compared to 1-Aminopropan-2-ol due to increased hydrophobicity .
  • Chlorinated analogs show higher LogP values, correlating with greater lipophilicity .
This compound

Synthesis typically involves cyclopropanation of allylic amines or ring-opening of epoxides with cyclopropylamine .

1-Aminopropan-2-ol

Produced via nucleophilic substitution of 2-propanol with ammonia under high pressure .

1-Chloro-2-methyl-2-propanol

Synthesized by hydrochlorination of 2-methyl-2-propanol, leveraging the reactivity of tertiary alcohols with HCl .

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